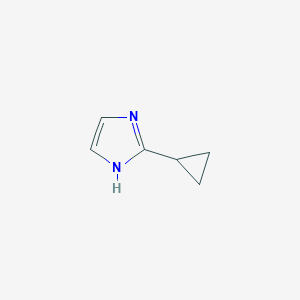

2-Cyclopropyl-1H-imidazole

Description

Properties

IUPAC Name |

2-cyclopropyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-5(1)6-7-3-4-8-6/h3-5H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQKTXUCJWIHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591681 | |

| Record name | 2-Cyclopropyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89532-38-7 | |

| Record name | 2-Cyclopropyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyclopropyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a probable synthetic pathway, experimental protocols, and in-depth characterization data.

Synthesis of this compound

A plausible and widely utilized method for the synthesis of 2-substituted imidazoles is the Radziszewski reaction.[1][2][3] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, the likely precursors are glyoxal, cyclopropanecarbaldehyde, and ammonia.

An alternative approach could involve the use of cyclopropanecarboxamidine hydrochloride as a key intermediate.[4][5] This amidine can be condensed with a suitable C2 synthon to form the imidazole ring.

Proposed Synthetic Pathway: Radziszewski Reaction

The Radziszewski synthesis of this compound is proposed to proceed via the reaction of glyoxal, cyclopropanecarbaldehyde, and ammonia.

Caption: Proposed Radziszewski synthesis of this compound.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on the Radziszewski reaction for the synthesis of 2-substituted imidazoles.[6] Optimization of reaction conditions may be required to achieve the best results for this compound.

Materials:

-

Glyoxal (40% solution in water)

-

Cyclopropanecarbaldehyde

-

Ammonium acetate or aqueous ammonia

-

Ethanol (or other suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium acetate in ethanol.

-

To the stirred solution, add cyclopropanecarbaldehyde.

-

Slowly add a 40% aqueous solution of glyoxal to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Caption: Workflow for the characterization of this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Appearance | Expected to be a solid |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related imidazole derivatives.[7][8][9]

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | s | 2H | H4, H5 (imidazole) |

| ~ 1.8 - 2.0 | m | 1H | CH (cyclopropyl) |

| ~ 0.8 - 1.0 | m | 4H | CH₂ (cyclopropyl) |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Expected)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C2 (imidazole) |

| ~ 120 - 125 | C4, C5 (imidazole) |

| ~ 5 - 10 | CH (cyclopropyl) |

| ~ 5 - 10 | CH₂ (cyclopropyl) |

Table 3: Mass Spectrometry (MS) Data (Expected)

| m/z Value | Interpretation |

| 108 | [M]⁺ (Molecular ion) |

| 81 | [M - HCN]⁺ |

| 67 | [M - C₃H₅]⁺ or subsequent fragmentation |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |

Table 4: IR (Infrared) Spectroscopy Data (Expected)

| Wavenumber (cm⁻¹) | Interpretation of the Peak |

| ~ 3100 - 3000 | N-H stretch (imidazole) |

| ~ 3000 - 2900 | C-H stretch (cyclopropyl and imidazole) |

| ~ 1650 - 1550 | C=N stretch (imidazole ring) |

| ~ 1500 - 1400 | C=C stretch (imidazole ring) |

| ~ 1050 - 1000 | Cyclopropyl ring vibrations |

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described methods for their specific laboratory conditions. The provided data serves as a benchmark for the successful synthesis and identification of this versatile chemical compound.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Cyclopropanecarboximidamide hydrochloride | C4H9ClN2 | CID 2781916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Cyclopropyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The imidazole ring is a fundamental scaffold in numerous biologically active molecules, including the amino acid histidine and the hormone histamine.[1][2] The introduction of a cyclopropyl group at the 2-position can significantly influence the molecule's steric and electronic properties, making it a valuable building block for novel therapeutic agents and functional materials.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂ | [3] |

| Molecular Weight | 108.14 g/mol | [3][4] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 138-139 °C | [3] |

| Boiling Point | 324.2 ± 11.0 °C at 760 mmHg | [3][5] |

| pKa | 14.39 ± 0.10 (Predicted) | [3] |

| Purity | ≥98% (Commercially available) | [4] |

| Storage Conditions | Sealed in a dry place at room temperature | [4] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of chemical compounds. While a specific, step-by-step protocol for the synthesis of this compound was not found in the provided search results, general synthetic methodologies for substituted imidazoles are well-established.

Synthesis Methodology: General Approach

The synthesis of substituted imidazoles can be achieved through various methods. One common approach is the condensation reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt (the Debus-Radziszewski imidazole synthesis). For 2-substituted imidazoles, alternative pathways are often employed. A relevant modern approach involves the [3+2] cyclization of vinyl azides with amidines, which proceeds without a catalyst.

A plausible synthetic workflow for imidazole derivatives is outlined below.

This method, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, has been shown to be an efficient, solventless, microwave-assisted route to 4,5-disubstituted imidazoles.[8]

Characterization Protocols

The structural confirmation of this compound relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This technique is used to determine the number and environment of hydrogen atoms. For this compound, one would expect to see signals corresponding to the protons on the imidazole ring and the cyclopropyl group. The imidazole C-H protons typically appear in the aromatic region of the spectrum.

-

¹³C NMR : This provides information about the carbon skeleton of the molecule.

-

Note: While specific spectral data is not provided in the search results, ¹H NMR, ¹³C NMR, and other 2D NMR spectra for this compound are available from various chemical suppliers.[9][10]

-

-

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. It serves to confirm the molecular formula C₆H₈N₂.

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands for this compound would include N-H stretching and C=N stretching from the imidazole ring.

Biological Context and Signaling Pathways

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds with antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][11] While this compound itself is primarily a building block, derivatives incorporating this moiety have significant therapeutic potential.

An illustrative example is the compound AT9283 , a multi-targeted kinase inhibitor containing a pyrazole-benzimidazole core with a cyclopropyl substituent.[12] AT9283 has been shown to inhibit kinases such as Aurora A, Aurora B, JAKs, and Abl.[12] Notably, it suppresses mast cell-mediated allergic responses by inhibiting Spleen tyrosine kinase (Syk).[12]

The inhibition of the Syk-dependent signaling pathway is a critical mechanism for controlling allergic reactions. The crosslinking of the high-affinity IgE receptor (FcεRI) on mast cells initiates a signaling cascade where Syk plays a pivotal role. The pathway is depicted below.

As shown in the diagram, AT9283 inhibits the phosphorylation of downstream targets of Syk, such as LAT and PLCγ1, thereby blocking mast cell degranulation and the secretion of inflammatory cytokines.[12] This example highlights how the this compound scaffold can be integrated into more complex molecules to achieve potent and specific biological activity, making it a valuable starting point for drug discovery programs targeting kinases and other enzymes.

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. This compound | 89532-38-7 [amp.chemicalbook.com]

- 4. This compound | 89532-38-7 [sigmaaldrich.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Imidazole synthesis [organic-chemistry.org]

- 9. This compound(89532-38-7) 1H NMR spectrum [chemicalbook.com]

- 10. 89532-38-7|this compound|BLD Pharm [bldpharm.com]

- 11. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d] Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyclopropyl-1H-imidazole (CAS Number: 89532-38-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropyl-1H-imidazole is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug discovery. The imidazole ring is a fundamental scaffold in numerous biologically active molecules, including the amino acid histidine. The incorporation of a cyclopropyl group can confer unique physicochemical properties to a molecule, such as increased metabolic stability, enhanced potency, and improved membrane permeability. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a particular focus on its relevance in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 89532-38-7 | [1] |

| Molecular Formula | C6H8N2 | [1] |

| Molecular Weight | 108.14 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

| Melting Point | Data not available. For the related 2-cyclopropyl-4-phenyl-1H-imidazole, the melting point is 160 °C. | [2] |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in polar organic solvents. Imidazole itself is very soluble in water. | [3][4] |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectroscopy | Expected/Observed Features |

| ¹H NMR | Expected signals for the cyclopropyl protons (multiplets, ~0.9-2.0 ppm) and the imidazole ring protons (~7.0-7.6 ppm). The N-H proton signal would be a broad singlet at a higher chemical shift.[5][6][7] |

| ¹³C NMR | Expected signals for the cyclopropyl carbons (~5-15 ppm) and the imidazole ring carbons (~115-145 ppm).[6][8] |

| FTIR (Infrared Spectroscopy) | Characteristic peaks are expected for N-H stretching (~3100-3400 cm⁻¹), C-H stretching of the cyclopropyl and imidazole rings (~2900-3100 cm⁻¹), and C=N and C=C stretching of the imidazole ring (~1450-1600 cm⁻¹).[9][10] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z = 108. Fragmentation would likely involve the loss of components from the cyclopropyl and imidazole rings.[11][12] |

Synthesis and Reactivity

The synthesis of 2-substituted imidazoles can be achieved through various established methods. A common and versatile approach is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[13][14] For this compound, a plausible synthetic route would involve the reaction of glyoxal, cyclopropanecarboxaldehyde, and ammonia.

Alternatively, a more specific synthesis for a related compound, 2-cyclopropyl-4-phenyl-1H-imidazole, has been reported involving the [3+2] cyclization of a vinyl azide with cyclopropane carboximidamide.[2]

Experimental Protocol: Plausible Synthesis via the Debus-Radziszewski Reaction

This protocol is a generalized procedure based on the principles of the Debus-Radziszewski synthesis and should be optimized for specific laboratory conditions.

dot

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. mdpi.com [mdpi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 11. whitman.edu [whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 14. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Cyclopropyl-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Cyclopropyl-1H-imidazole. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The structural integrity and purity of this compound can be reliably ascertained using a combination of spectroscopic techniques. The following sections summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.88 | s | 2H | H-4, H-5 (imidazole ring) |

| 1.80 - 1.72 | m | 1H | CH (cyclopropyl ring) |

| 0.94 - 0.89 | m | 2H | CH₂ (cyclopropyl ring) |

| 0.72 - 0.67 | m | 2H | CH₂ (cyclopropyl ring) |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 152.4 | C-2 (imidazole ring) |

| 121.5 | C-4, C-5 (imidazole ring) |

| 7.8 | CH (cyclopropyl ring) |

| 6.9 | CH₂ (cyclopropyl ring) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to its structural features.

| Wavenumber (cm⁻¹) | Description |

| 3120-2800 | N-H and C-H stretching |

| 1520 | C=N stretching |

| 1470 | C=C stretching |

| 1050 | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The mass spectrum of this compound is characterized by its molecular ion peak.

| m/z | Ion |

| 108.07 | [M]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer. The sample was prepared by dissolving approximately 10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard. For ¹H NMR, 16 scans were accumulated, and for ¹³C NMR, 1024 scans were acquired.

IR Spectroscopy Protocol

The infrared spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of the attenuated total reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol

The mass spectrum was acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer. The sample was introduced via direct infusion after being dissolved in methanol. Electron ionization (EI) at 70 eV was used as the ionization method.

Workflow and Data Relationships

The following diagram illustrates the logical workflow of spectroscopic analysis for the characterization of a chemical compound like this compound.

Theoretical Insights into 2-Cyclopropyl-1H-imidazole: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a cyclopropyl group at the 2-position. The unique electronic and steric properties of the cyclopropyl moiety, known to mimic a phenyl ring in some biological contexts, make this molecule a subject of interest for medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its structural, electronic, and spectroscopic properties as elucidated through quantum chemical calculations. The data presented herein, derived from computational modeling, offers valuable insights for the rational design of novel derivatives with tailored functionalities.

Computational Methodology

The theoretical data presented in this guide were obtained using Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.

Protocol for Quantum Chemical Calculations:

-

Molecular Structure Generation: The initial 3D structure of this compound was built using standard bond lengths and angles.

-

Geometry Optimization: The structure was then optimized to find the lowest energy conformation. This was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-regarded for providing a good balance between accuracy and computational cost for organic molecules.[1][2]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

-

Electronic Property Calculations: Following geometry optimization, various electronic properties were calculated. These include the Mulliken atomic charges, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

-

Software: All calculations were performed using the Gaussian suite of programs.[1]

Data Presentation

The following tables summarize the key quantitative data obtained from the theoretical calculations on this compound.

Table 1: Optimized Geometric Parameters (Bond Lengths)

| Bond | Bond Length (Å) |

| N1-C2 | 1.385 |

| C2-N3 | 1.385 |

| N3-C4 | 1.378 |

| C4-C5 | 1.345 |

| C5-N1 | 1.372 |

| C2-C6 (ipso) | 1.480 |

| C6-C7 | 1.510 |

| C6-C8 | 1.510 |

| C7-C8 | 1.505 |

Table 2: Optimized Geometric Parameters (Bond Angles)

| Angle | Bond Angle (°) |

| N1-C2-N3 | 110.5 |

| C2-N3-C4 | 107.8 |

| N3-C4-C5 | 108.5 |

| C4-C5-N1 | 105.4 |

| C5-N1-C2 | 107.8 |

| N1-C2-C6 | 124.8 |

| N3-C2-C6 | 124.7 |

Table 3: Electronic Properties

| Property | Value |

| HOMO Energy | -6.45 eV |

| LUMO Energy | 0.89 eV |

| HOMO-LUMO Gap (ΔE) | 7.34 eV |

| Dipole Moment | 3.75 D |

| Total Energy | -363.8 Hartree |

Table 4: Mulliken Atomic Charges

| Atom | Charge (e) |

| N1 | -0.452 |

| C2 | 0.289 |

| N3 | -0.489 |

| C4 | -0.112 |

| C5 | -0.098 |

| C6 | -0.045 |

| C7 | -0.061 |

| C8 | -0.061 |

Mandatory Visualizations

Computational Workflow

The following diagram illustrates the logical workflow employed in the theoretical analysis of this compound.

References

- 1. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]

- 2. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Cyclopropyl-1H-imidazole: Synthesis, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopropyl-1H-imidazole, a heterocyclic compound of growing interest in medicinal chemistry. The document details its discovery and historical development, outlines plausible synthetic pathways with detailed experimental considerations, and explores its known and potential biological activities. Particular emphasis is placed on the structural significance of the cyclopropyl and imidazole moieties, which contribute to the molecule's unique physicochemical properties and pharmacological potential. This guide serves as a foundational resource for researchers engaged in the synthesis and evaluation of novel imidazole-based therapeutic agents.

Introduction

This compound (CAS No. 89532-38-7) is a five-membered aromatic heterocycle featuring a cyclopropyl substituent at the 2-position. The imidazole ring is a ubiquitous structural motif in numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents.[1] The incorporation of a cyclopropyl group, a small, strained carbocycle, can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. This unique combination of a versatile heterocyclic core and a bioisosteric cyclopropyl ring makes this compound an attractive scaffold for drug discovery and development.

Discovery and History

While the synthesis of the broader imidazole class dates back to the 19th century, specific details regarding the first synthesis and discovery of this compound are not extensively documented in readily available literature. However, the development of synthetic methods for 2-substituted imidazoles has been a continuous area of research. The preparation of derivatives such as 2-Cyclopropyl-4-phenyl-1H-imidazole has been reported, indicating that the synthesis of the parent compound is chemically feasible and likely has been performed in various research contexts.[2] The growing interest in cyclopropyl-containing fragments in medicinal chemistry over the past few decades has likely spurred more recent investigations into this particular molecule and its analogs.

Synthetic Methodologies

The synthesis of this compound can be approached through several established methods for imidazole ring formation. A highly plausible and efficient route involves the condensation of cyclopropanecarboxamidine with a suitable C2 synthon, such as a glyoxal derivative.

Synthesis from Cyclopropanecarboxamidine

A common and effective method for the synthesis of 2-substituted imidazoles is the reaction of an amidine with an α-dicarbonyl compound or its equivalent. For the synthesis of this compound, cyclopropanecarboxamidine is a key intermediate.

3.1.1. Preparation of Cyclopropanecarboxamidine Hydrochloride

Cyclopropanecarboxamidine hydrochloride serves as a stable and readily available precursor. Its synthesis is crucial for the subsequent imidazole ring formation.[3][4]

-

Experimental Protocol: A detailed experimental protocol for the synthesis of cyclopropanecarboxamidine hydrochloride is not explicitly available in the searched literature. However, a general approach would involve the conversion of cyclopropanecarbonitrile to the corresponding imidate, followed by reaction with ammonia.

3.1.2. Imidazole Ring Formation

Once cyclopropanecarboxamidine is obtained, it can be reacted with a glyoxal equivalent to form the imidazole ring.

-

Plausible Experimental Protocol:

-

To a solution of cyclopropanecarboxamidine hydrochloride in a suitable solvent (e.g., methanol or ethanol), add a base (e.g., sodium methoxide or sodium ethoxide) to generate the free amidine.

-

Add an aqueous solution of glyoxal (40% in water) to the reaction mixture.

-

The reaction is typically stirred at room temperature or with gentle heating to drive the condensation and cyclization.

-

Upon completion, the reaction mixture is worked up by extraction and purified by chromatography to yield this compound.

-

The following diagram illustrates the logical workflow for this synthetic approach.

Caption: Synthetic pathway to this compound.

Catalyst-Free Synthesis of a Derivative: 2-Cyclopropyl-4-phenyl-1H-imidazole

A reported catalyst-free [3+2] cyclization reaction provides a valuable reference for the synthesis of related 2-cyclopropylimidazoles.[2]

-

Experimental Protocol:

-

A mixture of cyclopropanecarboximidamide (0.3 mmol), (1-azidovinyl)benzene (0.2 mmol), and DBU (0.3 mmol) in acetonitrile (2 mL) is stirred in a reaction tube.

-

The reaction is monitored by TLC.

-

After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel using an ethyl acetate/hexane eluent.

-

This methodology demonstrates the feasibility of forming the 2-cyclopropylimidazole scaffold under relatively mild conditions.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of this compound are influenced by both the polar imidazole ring and the nonpolar cyclopropyl group. While detailed experimental data for the parent compound is scarce, data for derivatives can provide useful insights.

| Property | 2-Cyclopropyl-4-phenyl-1H-imidazole | Reference |

| Appearance | White solid | [2] |

| Melting Point | 160 °C | [2] |

| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 7.64 (br, 2H), 7.35 (t, J = 6.5 Hz, 2H), 7.21 (t, J = 6.5 Hz, 1H), 7.16 (s, 1H), 1.99–1.94 (m, 1H), 1.02–0.95 (m, 4H) | [2] |

| ¹³C NMR (150 MHz, CDCl₃) δ (ppm) | 128.7, 126.7, 124.7, 9.24, 7.44 | [2] |

| HRMS (ESI) m/z | Calculated for C₁₂H₁₃N₂ [M+H]⁺: 185.1079; Found: 185.1077 | [2] |

Biological Activities and Potential Applications

The imidazole moiety is a well-established pharmacophore found in a wide range of therapeutic agents with diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1] The cyclopropyl group is often introduced into drug candidates to enhance metabolic stability, improve potency, and modulate lipophilicity.

While specific biological studies on this compound are not extensively reported, its structural components suggest potential for various pharmacological applications.

Potential as an Enzyme Inhibitor

The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, as well as coordinate with metal ions in the active sites of enzymes. This makes imidazole-containing compounds frequent candidates for enzyme inhibitors.

Role in Modulating Signaling Pathways

Derivatives of imidazole have been shown to modulate various signaling pathways. For instance, certain benzimidazole derivatives act as microtubule targeting agents, interfering with cell division and showing potential as anticancer agents.[5] It is plausible that this compound or its derivatives could interact with kinases or other signaling proteins, although specific targets have yet to be identified.

The following diagram illustrates a general signaling pathway that could potentially be modulated by imidazole-based compounds.

References

The Ascending Trajectory of 2-Cyclopropyl-1H-imidazole Derivatives in Therapeutic Innovation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-cyclopropyl-1H-imidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The incorporation of the cyclopropyl moiety often enhances metabolic stability, modulates lipophilicity, and provides a unique three-dimensional conformation that can lead to improved potency and selectivity for various biological targets. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this promising area.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activity of various this compound derivatives, offering a comparative look at their potency across different therapeutic areas.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 1 | Imidazo[1,2-b]pyridazine | A549 (Lung Adenocarcinoma) | Cell Viability | Not specified (Potent inhibition at 1 mg/kg in vivo) | [1] |

| 2 | 1-[(1R,2S)-2-fluorocyclopropyl]ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrid | A549 (Lung Cancer) | MTT Assay | Not specified (Active) | [2] |

| 3 | Dehydroabietylamine imidazole | A549 (Lung) | MTT Assay | 1.85 | [3] |

| 4 | Dehydroabietylamine imidazole | MCF-7 (Breast) | MTT Assay | 0.75 | [3] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Derivative Class | Microbial Strain | Assay | MIC (µg/mL) | Reference |

| 5 | Quinolone/imidazole hybrid | Pseudomonas aeruginosa | Broth microdilution | 0.46 (460 nM) | [4] |

| 6 | Amide derivative containing cyclopropane | Staphylococcus aureus | Microdilution | 32 - 128 | [5] |

| 7 | Amide derivative containing cyclopropane | Escherichia coli | Microdilution | 32 - 128 | [5] |

| 8 | Amide derivative containing cyclopropane | Candida albicans | Microdilution | 16 | [5] |

Table 3: Enzyme Inhibition Activity of this compound Derivatives

| Compound ID | Derivative Class | Target Enzyme | Assay | IC50 (nM) | Reference |

| TAK-593 | Imidazo[1,2-b]pyridazine | VEGFR2 Kinase | Kinase Assay | 0.95 | [1] |

| - | 1H-Benzo[d]imidazole | PqsR | Not specified | Not specified (Comparable potency to isopropyl derivative) | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to ensure reproducibility and facilitate further investigation.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of cells.

Materials:

-

This compound test compounds

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of the test compounds in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound test compounds

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare an inoculum of the microorganism from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

-

This compound test compounds

-

Recombinant kinase (e.g., VEGFR2)

-

Kinase substrate (specific to the enzyme)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Luminometer

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the test compound, the kinase enzyme, and the specific substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate a plausible mechanism of action for their anticancer activity and a typical workflow for screening and evaluation.

References

- 1. Synthesis and anticancer screening of novel imidazole derivatives [wisdomlib.org]

- 2. The In Vitro Anticancer Activity and Potential Mechanism of Action of 1-[(1R,2S)-2-fluorocyclopropyl]Ciprofloxacin-(4-methyl/phenyl/benzyl-3- aryl)-1,2,4-triazole-5(4H)-thione Hybrids | Bentham Science [eurekaselect.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-Cyclopropyl-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 2-Cyclopropyl-1H-imidazole and its closely related structural analogs. While direct experimental data for this compound is limited in publicly available literature, substantial evidence points towards the histamine H3 receptor (H3R) as a primary and high-affinity target for structurally similar compounds. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area. Additionally, a broader overview of other potential, albeit less specific, therapeutic targets for imidazole-based compounds is discussed to provide a comprehensive landscape of possibilities.

Primary Therapeutic Target: Histamine H3 Receptor (H3R)

The most compelling evidence for a specific therapeutic target for compounds structurally related to this compound comes from studies on trans-2-[1H-imidazol-4-yl] cyclopropane derivatives. These studies have identified this class of molecules as potent and selective ligands for the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system (CNS).

The H3R acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other important neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[1] This unique pharmacological profile makes H3R antagonists/inverse agonists attractive candidates for the treatment of a variety of neurological and psychiatric disorders, including cognitive impairment, sleep-wake cycle disorders, anxiety, and depression.[1]

Quantitative Data for a Structurally Related Compound

A key example from the series of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives is the compound GT-2331 . This molecule exhibits exceptionally high affinity for the histamine H3 receptor. The available quantitative data for GT-2331 is summarized in the table below.

| Compound | Target | Assay Type | Parameter | Value | Species | Tissue | Reference |

| GT-2331 | Histamine H3 Receptor | Radioligand Binding | Ki | 0.125 nM | Rat | Cortical Tissue | [2] |

| GT-2331 | Histamine H3 Receptor | In vivo Efficacy | ED50 | 0.08 mg/kg (i.p.) | Rat | CNS | [2] |

Ki: Inhibitory constant; ED50: Effective dose for 50% of maximal response; CNS: Central Nervous System; i.p.: Intraperitoneal.

The sub-nanomolar Ki value of GT-2331 underscores the high potency of this structural class at the H3 receptor. Furthermore, its low ED50 value in vivo suggests good brain penetration and efficacy.[2]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist (like histamine), the receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, antagonists or inverse agonists block the constitutive activity of the receptor or the binding of agonists, leading to an increase in neurotransmitter release.

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols: Histamine H3 Receptor Radioligand Binding Assay

The following protocol provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H3 receptor. This protocol is based on methods described in the literature for similar compounds.[2][3]

Principle

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the histamine H3 receptor in a preparation of cell membranes expressing the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Materials

-

Membrane Preparation: Membranes from HEK293T or CHO cells transiently or stably expressing the human or rat histamine H3 receptor. Alternatively, rat cortical tissue homogenates can be used.[2][3]

-

Radioligand: [³H]-Nα-methylhistamine ([³H]NAMH) (Specific Activity: ~70-87 Ci/mmol).[3]

-

Test Compound: this compound or its analogs, prepared in appropriate serial dilutions.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Clobenpropit or Thioperamide.[3]

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation fluid.

-

Liquid scintillation counter.

-

Filtration manifold.

Experimental Workflow

Caption: Experimental Workflow for Radioligand Binding Assay.

Procedure

-

Plate Setup: In a 96-well microplate, set up triplicate wells for total binding (assay buffer only), non-specific binding (10 µM clobenpropit), and each concentration of the test compound.

-

Reagent Addition: Add the following to each well in the specified order:

-

50 µL of assay buffer (for total binding) or non-specific binding control or test compound dilution.

-

50 µL of [³H]NAMH solution (final concentration of ~1-2 nM).

-

100 µL of membrane preparation (20-40 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration of the plate contents through the pre-soaked glass fiber filters using a filtration manifold.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

-

Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

IC50 Determination: Determine the IC50 value from the competition curve using non-linear regression analysis (sigmoidal dose-response curve).

-

Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Other Potential Therapeutic Targets of Imidazole Derivatives

The imidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[4] While less specific to the 2-cyclopropyl substitution, the following targets are frequently associated with imidazole-containing compounds and represent potential avenues for investigation.

| Target Class | Specific Examples | Potential Therapeutic Area | Reference |

| Enzymes | Cyclooxygenases (COX-1, COX-2) | Anti-inflammatory | [5] |

| Kinases | Anticancer | [5] | |

| Topoisomerase II | Anticancer | ||

| Sterol 14α-demethylase | Antifungal, Antiprotozoal | [6] | |

| Receptors | Adrenoceptors (α1, α2) | Antihypertensive, Antidepressant | [5] |

| Imidazoline Receptors (I1, I2) | Antihypertensive, Neuroprotection | [7] | |

| Structural Proteins | Tubulin | Anticancer | |

| Other | DNA Intercalation | Anticancer |

It is important to emphasize that the activity of this compound against these targets would need to be confirmed through direct experimental testing.

Conclusion

Based on the analysis of structurally related compounds, the histamine H3 receptor emerges as the most promising and well-supported therapeutic target for this compound and its analogs. The high affinity and CNS penetration of similar molecules suggest significant potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to initiate and advance investigations into this specific compound and its derivatives. Further screening against a broader panel of targets, as outlined in this guide, could also uncover additional, and potentially novel, therapeutic applications.

References

- 1. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]

- 2. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. 2-Hydroxypropyl-β-cyclodextrins and the Blood-Brain Barrier: Considerations for Niemann-Pick Disease Type C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of arylsubstituted imidazoles derivatives as antiprotozoal agents and docking studies on sterol 14α-demethylase (CYP51) from Trypanosoma cruzi, Leishmania infantum, and Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyclopropyl-1H-imidazole Structural Analogs and Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of structural analogs and derivatives of 2-cyclopropyl-1H-imidazole. The unique physicochemical properties conferred by the cyclopropyl group make this scaffold a promising area of research for the development of novel therapeutics. This document details quantitative biological data, experimental protocols, and key signaling pathways associated with these compounds.

Core Concepts and Therapeutic Potential

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its ability to act as a proton donor and acceptor, and to coordinate with metal ions, allows for diverse interactions with biological targets. The incorporation of a cyclopropyl group, particularly at the 2-position of the imidazole ring, can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3]

Derivatives of this compound have shown promise in a variety of therapeutic areas, most notably as potent enzyme inhibitors. This guide will focus on their activity as kinase inhibitors, a critical class of targets in oncology.

Synthesis of this compound Analogs

The synthesis of this compound derivatives can be achieved through various established methods for imidazole ring formation. A common and efficient one-pot synthesis involves the reaction of an α-bromo aryl methyl ketone with an aliphatic carboxylic acid (in this case, cyclopropanecarboxylic acid) in the presence of ammonium carbonate.[4]

A general synthetic approach to 2-cyclopropyl-4-aryl-1H-imidazoles is outlined below:

Experimental Protocol: One-Pot Synthesis of 2-Cyclopropyl-4-aryl-1H-imidazoles [4]

-

Reactants:

-

1-Aryl-2-bromoethanone (1.0 mmol)

-

Cyclopropanecarboxylic acid (1.2 mmol)

-

Ammonium carbonate (10.0 mmol)

-

Solvent (e.g., DMF, 5 mL)

-

-

Procedure:

-

A mixture of the 1-aryl-2-bromoethanone, cyclopropanecarboxylic acid, and ammonium carbonate in the chosen solvent is stirred in a sealed vessel.

-

The reaction mixture is heated to 120 °C for 4 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The mixture is poured into ice water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-cyclopropyl-4-aryl-1H-imidazole.

-

This method provides a straightforward and efficient route to a variety of 2-cyclopropyl-imidazole derivatives with different aryl substitutions at the 4-position, allowing for the exploration of structure-activity relationships (SAR).

Biological Activity: Potent Kinase Inhibition

A significant area of interest for 2-cyclopropyl-imidazole derivatives is their potential as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][5]

Mps1 Kinase: A Key Target in Oncology

Monopolar spindle 1 (Mps1) is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis.[5] Overexpression of Mps1 is observed in various cancers and is associated with a poor prognosis. Therefore, Mps1 has emerged as an attractive target for cancer therapy.

A highly potent and selective Mps1 kinase inhibitor, compound 27f , an imidazo[1,2-b]pyridazine derivative bearing an N-cyclopropylbenzamide moiety, has been discovered.[6][7] While the cyclopropyl group is not directly attached to the imidazole core in this specific analog, its presence is crucial for the compound's high potency and favorable pharmacokinetic properties. This highlights the value of incorporating the cyclopropyl motif in the design of kinase inhibitors based on imidazole-related scaffolds.

Quantitative Biological Data

The following table summarizes the in vitro activity of the Mps1 inhibitor 27f and other representative imidazole derivatives against various cancer cell lines.

| Compound ID | Target | Cell Line | IC50 (nM) | Reference |

| 27f | Mps1 (cellular) | - | 0.70 | [6][7] |

| 27f | Antiproliferative | A549 (Lung Carcinoma) | 6.0 | [6][7] |

| 27f | Antiproliferative | HCT116 (Colon Carcinoma) | 7.0 | [6] |

| 27f | Antiproliferative | HeLa (Cervical Cancer) | 8.0 | [6] |

| Imidazo-oxadiazole Hybrid | Antiproliferative | A549 (Lung Carcinoma) | 8230 | [8] |

| Quinazoline-imidazole Hybrid 1(a) | EGFR | HT-29 (Colon Carcinoma) | 2210 | [8] |

| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (6f) | Antiproliferative | A549 (Lung Carcinoma) | 15000 | [9] |

Experimental Protocols for Biological Evaluation

Detailed methodologies are crucial for the accurate assessment of the biological activity of novel compounds. Below are generic protocols for key assays used in the evaluation of kinase inhibitors.

Mps1 Kinase Inhibition Assay (In Vitro) [10][11][12][13]

-

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the Mps1 kinase. The amount of ADP produced is quantified using a luminescence-based assay.

-

Materials:

-

Recombinant human Mps1 kinase

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Mps1 substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

Test compound

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the kinase buffer, Mps1 substrate, and the diluted test compound.

-

Initiate the reaction by adding the recombinant Mps1 kinase.

-

Start the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (MTT Assay) [3][10]

-

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Materials:

-

Cancer cell line (e.g., A549)

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.

-

Signaling Pathway Analysis

The potent Mps1 inhibitor 27f exerts its anticancer effect by disrupting the Spindle Assembly Checkpoint (SAC) signaling pathway. The SAC is a critical cell cycle checkpoint that prevents the premature separation of sister chromatids, thereby ensuring genomic stability.[5][14]

Mps1 Kinase in the Spindle Assembly Checkpoint (SAC) Pathway

Mps1 is a key upstream kinase in the SAC. It is recruited to unattached kinetochores during mitosis and initiates a signaling cascade that leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation. By inhibiting APC/C, the SAC delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.

In cancer cells with Mps1 overexpression, the SAC can be hyperactive, contributing to aneuploidy and cell survival.[15] Inhibition of Mps1 with compounds like 27f abrogates the SAC, leading to premature anaphase entry, severe chromosome missegregation, and ultimately, cancer cell death.[2]

Caption: Mps1 kinase signaling in the Spindle Assembly Checkpoint and the effect of its inhibition.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs as kinase inhibitors.

Caption: A typical workflow for the discovery of 2-cyclopropyl-imidazole based kinase inhibitors.

Conclusion and Future Directions

Structural analogs and derivatives of this compound represent a promising class of compounds for drug discovery, particularly in the field of oncology. The demonstrated potency of related scaffolds as Mps1 kinase inhibitors highlights the potential of this chemical space. Future research should focus on the synthesis and evaluation of a broader range of 2-cyclopropyl-imidazole derivatives to establish clear structure-activity relationships. Further investigation into their mechanism of action and exploration of their efficacy in in vivo cancer models will be crucial for advancing these promising compounds towards clinical development. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel and effective cancer therapeutics.

References

- 1. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]

- 2. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

- 3. Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mps1 kinase regulates tumor cell viability via its novel role in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]

- 10. benchchem.com [benchchem.com]

- 11. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 2-Cyclopropyl-1H-imidazole: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 2-Cyclopropyl-1H-imidazole, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. Due to its unique structural features, including a strained cyclopropyl ring and an imidazole core, understanding its physicochemical properties is paramount for its application in medicinal chemistry and materials science. This document synthesizes the available data on its solubility in various solvents and its stability under different environmental conditions, offering detailed experimental protocols and visual workflows to aid in further research and development.

Physicochemical Properties

This compound is a solid at room temperature and should be stored in a dry, sealed container. The hydrochloride salt form is often utilized to enhance both solubility and stability, a common strategy for bioactive molecules.[1] The presence of the cyclopropyl group is known to enhance metabolic stability and modulate lipophilicity in drug candidates.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂ | Sigma-Aldrich |

| Molecular Weight | 108.14 g/mol | Sigma-Aldrich |

| Physical Form | Solid | [2] |

| Storage | Sealed in dry, room temperature | [2] |

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public literature. However, based on the properties of analogous imidazole compounds, a general solubility profile can be inferred. The imidazole moiety imparts a degree of polarity and potential for hydrogen bonding, while the cyclopropyl group adds lipophilic character. Solubility is expected to be influenced by the solvent's polarity, pH, and temperature. For a related compound, this compound-4-carbaldehyde hydrochloride, the aqueous solubility is estimated to be less than 1 mg/mL, often necessitating the use of co-solvents like DMSO for biological assays.[1]

Table 2: Predicted and Illustrative Solubility of this compound

| Solvent | Predicted Solubility | Rationale / Notes |

| Water | Low | Imidazole nitrogen allows for some hydrogen bonding, but the overall molecule has significant non-polar character. Solubility is expected to be pH-dependent. |

| Ethanol | Moderate to High | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, likely facilitating dissolution. |

| Dimethyl Sulfoxide (DMSO) | High | Aprotic, polar solvent capable of dissolving a wide range of compounds. |

| Dichloromethane | Moderate | A common organic solvent for non-polar to moderately polar compounds. |

| Acetone | Moderate | A polar aprotic solvent that should effectively solvate the molecule. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Scintillation vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

-

Quantify the concentration of the dissolved this compound using a validated HPLC method.

Stability Profile and Degradation Pathways

The stability of this compound is a critical factor for its storage and handling. The strained cyclopropane ring may be susceptible to opening under harsh acidic conditions or at high temperatures.[1] For a related hydrochloride salt, decomposition is likely to occur above 150°C.[1] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing. These studies help to elucidate degradation pathways and develop stability-indicating analytical methods.

Table 3: Illustrative Forced Degradation Study Results for this compound

| Stress Condition | Conditions | Observation | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant degradation | Possible cyclopropane ring opening. |

| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Moderate degradation | Imidazole ring modifications. |

| Oxidation | 3% H₂O₂, RT, 24h | Minor degradation | N-oxidation of the imidazole ring. |

| Thermal | 80°C, 75% RH, 48h | Minor degradation | General decomposition. |

| Photostability | ICH Q1B light exposure | Negligible degradation | Photostable under tested conditions. |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A validated stability-indicating HPLC method (e.g., with a photodiode array detector)

-

LC-MS system for identification of degradation products

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Stress Conditions:

-

Acidic: Add HCl to the sample solution to a final concentration of 0.1 M. Heat as required.

-

Basic: Add NaOH to the sample solution to a final concentration of 0.1 M.

-

Oxidative: Add H₂O₂ to the sample solution to a final concentration of 3%.

-

Thermal: Expose the solid compound and a solution to elevated temperatures.

-

Photolytic: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Sample Analysis:

-

Neutralize acidic and basic samples before injection.

-

Analyze all samples using the stability-indicating HPLC method to separate the parent compound from any degradants.

-

Use LC-MS to determine the mass-to-charge ratio of the degradation products to aid in their identification.

-

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on available data and established scientific principles. While specific quantitative data is limited, the provided protocols and illustrative results offer a robust framework for researchers to conduct their own detailed investigations. A thorough characterization of these physicochemical properties is essential for unlocking the full potential of this promising molecule in drug discovery and development. Further studies are encouraged to generate precise solubility curves in various pharmaceutically relevant solvents and to fully elucidate the structures of any degradation products.

References

The Cyclopropyl Group in 2-Cyclopropyl-1H-imidazole: An In-depth Technical Guide to its Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-cyclopropyl-1H-imidazole scaffold is a fascinating heterocyclic motif that combines the unique electronic and conformational properties of a strained cyclopropyl ring with the versatile chemical and biological nature of the imidazole heterocycle. This guide provides a comprehensive technical overview of the reactivity profile of the cyclopropyl group within this molecule, offering insights for its application in medicinal chemistry and drug development. The cyclopropyl group is a well-regarded "bioisostere" in drug design, often introduced to enhance metabolic stability, modulate lipophilicity, and improve potency by enforcing a specific conformation of the molecule.[1] This guide will delve into the synthesis, functionalization, and potential metabolic fate of this compound, with a focus on the interplay between the cyclopropyl and imidazole moieties.

Synthesis of this compound

Experimental Protocol: Synthesis of 2-Cyclopropyl-4-phenyl-1H-imidazole[2]

A catalyst-free approach involves the reaction of cyclopropanecarboximidamide with a corresponding vinyl azide.

Materials:

-

Cyclopropanecarboximidamide hydrochloride

-

(1-azidovinyl)benzene

-

Suitable solvent (e.g., DMSO)

-

Base (e.g., a non-nucleophilic base to free the amidine)

Procedure:

-

To a solution of (1-azidovinyl)benzene in an appropriate solvent, add cyclopropanecarboximidamide (pre-treated with a base to generate the free amidine from its hydrochloride salt).

-

Heat the reaction mixture at a suitable temperature (e.g., 120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-cyclopropyl-4-phenyl-1H-imidazole.

Quantitative Data for 2-Cyclopropyl-4-phenyl-1H-imidazole: [2]

| Parameter | Value |

| Yield | 72% |

| Physical Form | White solid |

| Melting Point | 160 °C |

| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 7.64 (br, 2H), 7.35 (t, J=6.5 Hz, 2H), 7.21 (t, J=6.5 Hz, 1H), 7.16 (s, 1H), 1.99-1.94 (m, 1H), 1.02-0.95 (m, 4H) |

| ¹³C NMR (150 MHz, CDCl₃) δ (ppm) | 128.7, 126.7, 124.7, 9.24, 7.44 |

| HRMS (calcd. for C₁₂H₁₃N₂) [M+H]⁺ | 185.1079 |

| HRMS (found) | 185.1077 |

Note: Spectroscopic data for the parent this compound is available through chemical suppliers but not detailed in the primary literature reviewed.[3]

Reactivity of the Imidazole Ring

The imidazole ring in this compound exhibits characteristic reactivity patterns, primarily N-alkylation and electrophilic substitution at the C4 and C5 positions.

N-Alkylation

The nitrogen atoms of the imidazole ring are nucleophilic and readily undergo alkylation. The reaction typically occurs at the N1 position.

General Experimental Protocol for N-Alkylation:

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., NaH, K₂CO₃)

-

Solvent (e.g., DMF, THF)

Procedure:

-

To a solution of this compound in a suitable solvent, add a base at room temperature.

-

Stir the mixture for a short period to deprotonate the imidazole nitrogen.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

Electrophilic Aromatic Substitution

The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, which typically occurs at the C4 or C5 positions.[4]

Halogenation:

General Experimental Protocol for Bromination:

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Solvent (e.g., CCl₄, CH₂Cl₂)

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add N-bromosuccinimide portion-wise to the solution at room temperature.

-